ethyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a triazole ring, a benzothiophene moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Nitro Group: The nitro group is introduced through nitration, often using nitric acid or a nitrating mixture.
Formation of the Benzothiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Coupling Reactions: The triazole and benzothiophene moieties are coupled together using a suitable linker, such as a butanamide group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Cyclization: The benzothiophene moiety can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Cyclization: Acid or base catalysts, heat.
Major Products
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Cyclization: Formation of polycyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring and nitro group are likely to play key roles in its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Similar triazole ring structure with a nitro group.
4-Nitro-1H-pyrazole-3,5-diyl bis(1H-1,2,4-triazole): Contains both nitro and triazole groups.
N-(3-nitro-1H-1,2,4-triazol-1-yl)furazans: Similar nitro-triazole structure.
Uniqueness
ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a triazole ring, a benzothiophene moiety, and a nitro group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N5O5S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N5O5S/c1-2-27-16(24)14-11-6-3-4-7-12(11)28-15(14)19-13(23)8-5-9-21-10-18-17(20-21)22(25)26/h10H,2-9H2,1H3,(H,19,23) |
InChI Key |
DGADLBQQILBJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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